N2,N6-diphenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide
Overview
Description
N2,N6-diphenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide: is a chemical compound characterized by the presence of a pyridine ring substituted with diphenyl groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N6-diphenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with diphenylamine and trifluoromethyl-containing reagents. One common method involves the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms occurs . Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired target compound and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: N2,N6-diphenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Chemistry: In chemistry, N2,N6-diphenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide is used as a scaffold for the synthesis of coordination complexes and as a ligand in catalytic reactions .
Biology: In biological research, this compound is studied for its potential as a stabilizer of reactive species and as a model for metalloenzyme active sites .
Medicine: In medicine, the compound’s unique structural features make it a candidate for drug development and therapeutic applications .
Industry: In industry, this compound is used in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N2,N6-diphenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and stability .
Comparison with Similar Compounds
2,6-Diphenyl-4-(trifluoromethyl)pyridine: Similar in structure but lacks the dicarboxamide groups.
Pyridine-2,6-dicarboxamide derivatives: These compounds share the pyridine-2,6-dicarboxamide scaffold but differ in their substituents.
Uniqueness: N2,N6-diphenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide is unique due to the combination of diphenyl groups, a trifluoromethyl group, and dicarboxamide functionalities. This unique structure imparts distinctive physical and chemical properties, making it valuable for various applications .
Properties
IUPAC Name |
2-N,6-N-diphenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c21-20(22,23)13-11-16(18(27)24-14-7-3-1-4-8-14)26-17(12-13)19(28)25-15-9-5-2-6-10-15/h1-12H,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQBVZSDTJSXSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=N2)C(=O)NC3=CC=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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